molecular formula C22H40O4 B8625012 2-Octadecenyl succinic acid

2-Octadecenyl succinic acid

Cat. No. B8625012
M. Wt: 368.5 g/mol
InChI Key: GYTGJCPXNGAJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octadecenyl succinic acid is a useful research compound. Its molecular formula is C22H40O4 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Octadecenyl succinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Octadecenyl succinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Octadecenyl succinic acid

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

2-octadec-1-enylbutanedioic acid

InChI

InChI=1S/C22H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24/h17-18,20H,2-16,19H2,1H3,(H,23,24)(H,25,26)

InChI Key

GYTGJCPXNGAJFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=CC(CC(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

This is lactonized-2-octadecenyl succinic acid which is prepared as follows: A half mole (175 g) of 2-octadecenyl succinic anhydride and 0.55 mole (10 g) of water were mixed and heated in a reaction flask for a half hour at 80° C. Infrared analysis showed that complete conversion of the anhydride to succinic acid had occurred. While stirring at 80° C., 0.5 g of concentration sulfuric acid was added, and the reaction temperature was increased to 130°-140° C. Heating at 140° C. for 1.5 hours completely converted the di-carboxylic acid to the desired lactone acid products. When the cooled mixture was diluted with ether, a white solid separated from solution. Infrared analysis of the isolated solids revealed the presence of a 5-ring lactone acid (strong bands at 5.67 and 5.82 microns). Cooling the supernatant gave more solids. Further fractional crystallization of later crops afforded 6-ring lactone acid products. The combined weight of all crops revealed that the yield of lactone acid product was quantitative. A recrystallized sample of 5-ring lactone product melted at 112° C. and analyzed for 71.50% carbon, 10.77% H and 16.67% oxygen. Theory requires 71.49% C, 11.18% H, and 17.32% O.
Quantity
175 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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